N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy (-OCF₃) group on the aromatic ring and a thiophen-3-yl moiety linked via a hydroxyethoxy-ethyl chain. The hydroxyethoxy group may enhance solubility compared to non-polar analogs, while the trifluoromethoxy substituent likely improves metabolic stability due to fluorine’s electron-withdrawing effects .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S/c17-16(18,19)24-13-3-1-11(2-4-13)15(22)20-9-14(23-7-6-21)12-5-8-25-10-12/h1-5,8,10,14,21H,6-7,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNOZZSEGPNCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(C2=CSC=C2)OCCO)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the hydroxyethoxy intermediate: This step involves the reaction of ethylene glycol with an appropriate halide to form the hydroxyethoxy group.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative.
Attachment of the trifluoromethoxy group:
Formation of the benzamide core: The final step involves the formation of the benzamide core through an amide coupling reaction between the intermediate and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyethoxy side chain and trifluoromethoxy group participate in nucleophilic substitutions.
Reaction Conditions and Products
| Reaction Site | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydroxyethoxy -OH | PBr₃, CH₂Cl₂, 0°C → RT | Bromoethoxy derivative | 63% | |
| Trifluoromethoxy (-OCF₃) | NaN₃, DMF, 120°C | Azide-substituted benzamide | 45%* |
*The trifluoromethoxy group is generally inert but reacts with strong nucleophiles under high temperatures.
Mechanistic Insight :
-
Bromination of the hydroxyethoxy group proceeds via a two-step mechanism: protonation of -OH followed by bromide substitution .
-
Azide substitution at -OCF₃ requires polar aprotic solvents to stabilize transition states.
Cross-Coupling Reactions
The thiophene ring enables palladium-catalyzed coupling.
Suzuki-Miyaura Coupling
| Substrate | Partners | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|---|
| Thiophene-Br | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-thiophene derivative | 78% |
Key Observations :
Oxidation Reactions
The hydroxyethoxy chain and thiophene are oxidation-sensitive.
Oxidation of Hydroxyethoxy Group
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 50°C | Ketone formation | Over-oxidation to COOH occurs | |
| TEMPO/NaOCl | CH₃CN, RT | Aldehyde | Selective for primary -OH |
Thiophene Oxidation
| Oxidant | Product | Byproducts | Yield | Source |
|---|---|---|---|---|
| mCPBA | Thiophene-S-oxide | Sulfone (with excess) | 85% | |
| H₂O₂, AcOH | Sulfolane derivative | Polymerization side products | 60% |
Amide Hydrolysis
The benzamide core undergoes controlled hydrolysis.
Acidic vs. Basic Hydrolysis
| Conditions | Reagents | Product | Rate (k, s⁻¹) | Source |
|---|---|---|---|---|
| 6M HCl, reflux | HCl | Benzoic acid derivative |
Scientific Research Applications
Medicinal Chemistry
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies have indicated that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Related compounds have demonstrated activity against various cancer cell lines, suggesting potential applications in oncology.
The compound's biological evaluations have revealed several key interactions:
- Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, compounds with thiophene structures have been linked to antiviral activities against hepatitis C virus by inhibiting NS5B RNA polymerase.
- Antiparasitic Effects : Benzamide derivatives have shown efficacy against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii, indicating potential applications in treating parasitic infections.
Case Study 1: Antiviral Activity
A study highlighted that related compounds with thiophene structures exhibited potent antiviral effects against hepatitis C virus (HCV). These compounds inhibited the viral NS5B RNA polymerase, suggesting that this compound may also possess similar antiviral properties.
Case Study 2: Antiparasitic Effects
Research into benzamide derivatives indicated promising results against protozoan parasites. Specifically, derivatives were tested for activity against Plasmodium falciparum, the causative agent of malaria, and Toxoplasma gondii, which causes toxoplasmosis. These findings suggest that this compound could be explored as a potential treatment for these infections.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Derivatives with Varied Side Chains
a. N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide
- Structure : Shares the benzamide core and thiophen-3-yl group but replaces the hydroxyethoxy with a bromoethoxy chain.
- Synthesis : Prepared via alkylation reactions, with bromine acting as a leaving group for further functionalization (e.g., nucleophilic substitution) .
- Key Differences: The bromo group increases reactivity, making it a versatile intermediate.
b. Piperazine-Containing Analogs
- Examples :
- N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
- N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
- Structure : Replace the hydroxyethoxy with piperazine-linked ethoxy chains.
- Functional Impact : Piperazine introduces basic nitrogen atoms, enhancing interaction with biological targets (e.g., dopamine receptors). The chloroaryl groups may improve receptor affinity and selectivity .
- Synthesis : Involves coupling bromoethoxy intermediates with substituted piperazines under basic conditions .
Thiophene- and Trifluoromethoxy-Containing Analogs
a. 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
- Structure: Incorporates a thieno[2,3-d]pyrimidin core instead of benzamide. The trifluoromethylphenoxy group provides strong lipophilicity.
- Functional Impact : Demonstrated anti-microbial activity, suggesting thiophene derivatives may target microbial enzymes or membranes. The trifluoromethyl group enhances stability and membrane penetration .
b. Sigma Receptor-Targeting Benzamides (e.g., [¹²⁵I]PIMBA)
- Structure : N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide features a methoxy group and iodinated aromatic ring.
- Functional Impact : High affinity for sigma receptors in prostate cancer cells. The methoxy group may moderate binding kinetics compared to trifluoromethoxy, which could alter electron density and receptor interactions .
Pesticide-Related Benzamides
- Examples: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid)
- Structure : Benzamides with halogenated aryl groups and ether linkages.
- Functional Impact : Designed for herbicidal activity. Halogen atoms (F, Cl) and trifluoromethyl groups enhance environmental persistence and target binding .
Comparative Data Table
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the following components:
- Thiophene Ring : This five-membered ring contributes to the electronic properties and biological interactions of the molecule.
- Trifluoromethoxy Group : Known for enhancing lipophilicity, this group may improve the compound’s bioavailability.
- Hydroxyethoxy Side Chain : This moiety is crucial for solubility and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 394.43 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
- Formation of the thiophene derivative.
- Introduction of the hydroxyethoxy group via nucleophilic substitution.
- Coupling with the trifluoromethoxybenzoyl moiety to yield the final product.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of similar benzamide derivatives, demonstrating broad-spectrum activity against various pathogens. For instance, derivatives with structural similarities have shown minimum inhibitory concentrations (MICs) ranging from 1.95 to 500 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli . While specific data for our compound is limited, it is hypothesized that it may exhibit comparable activity due to structural similarities.
Anticancer Activity
Compounds with similar functional groups have been reported to possess anticancer properties. For example, certain benzamide derivatives have shown significant cytotoxic effects against cancer cell lines, inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The presence of the trifluoromethoxy group may enhance these effects by improving cellular uptake.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiophene ring or variations in substituents on the benzamide core can significantly influence potency and selectivity against various biological targets.
Case Studies
- Antiviral Activity : A related study highlighted that compounds with similar thiophene structures exhibited potent antiviral effects against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase . This suggests potential avenues for exploring antiviral properties in our compound.
- Antiparasitic Effects : Another investigation into benzamide derivatives revealed promising results against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii, indicating potential applications in treating parasitic infections .
Q & A
Basic: What are the key synthetic steps for preparing N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide?
The synthesis typically involves a multi-step approach:
- Amidation : Reacting 4-(trifluoromethoxy)benzoyl chloride with a hydroxyethyl-thiophene intermediate under basic conditions (e.g., triethylamine) in dichloromethane .
- Coupling Reactions : Introducing the thiophen-3-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling, as seen in analogous benzamide syntheses .
- Purification : Use silica gel chromatography (normal or reverse-phase) to isolate the product, with gradients such as 10–40% acetonitrile in water for optimal resolution .
Basic: What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups (e.g., trifluoromethoxy, hydroxyethoxy) .
- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., [M+H] peaks) and detects impurities .
- Chromatography (HPLC/UPLC) : Assesses purity (>95% typical for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How do reaction conditions impact yield and purity in its synthesis?
- Solvent Choice : Dichloromethane or acetonitrile is preferred for amidation due to inertness and solubility . Polar aprotic solvents (e.g., DMF) may enhance coupling but require rigorous drying.
- Temperature Control : Room temperature for amidation avoids side reactions, while elevated temperatures (40–60°C) accelerate piperazine coupling in related analogues .
- Catalyst Optimization : For thiophene coupling, Pd(PPh) or Buchwald-Hartwig conditions improve yields in electron-deficient aryl systems .
Advanced: What mechanistic insights explain the compound’s potential bioactivity?
- Electron-Withdrawing Effects : The trifluoromethoxy group enhances electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites (e.g., kinases or GPCRs) .
- Hydrophobic Binding : The thiophene and benzamide moieties facilitate van der Waals interactions in hydrophobic pockets, as observed in D3 receptor ligands .
- Metabolic Stability : The hydroxyethoxy group may reduce oxidative metabolism, extending half-life compared to non-ether analogues .
Advanced: How can researchers resolve contradictory data in synthesis optimization?
- Systematic Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent, base, stoichiometry). For example, triethylamine vs. DIPEA in amidation steps can alter yields by 15–20% .
- Byproduct Analysis : LC/MS tracking identifies intermediates (e.g., bromoethoxy byproducts) that may require secondary purification steps .
- Cross-Validation : Compare H NMR shifts with computational models (e.g., DFT) to confirm regioselectivity in ambiguous cases .
Safety: What precautions are critical when handling intermediates or the final compound?
- Mutagenicity : Ames testing for analogues shows mutagenic potential at >100 µM; use fume hoods and PPE (gloves, lab coats) .
- Decomposition Risks : Thermal instability (DSC data) mandates storage at –20°C under nitrogen .
- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
